1,2,3,6,7,8-Hexahydropyrene
Overview
Description
1,2,3,6,7,8-Hexahydropyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₆ It is a hydrogenated derivative of pyrene, characterized by the addition of six hydrogen atoms to the pyrene structure
Mechanism of Action
Target of Action
1,2,3,6,7,8-Hexahydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon The primary targets of this compound are not well-defined in the literature
Mode of Action
It is known that the unsaturated rings of this compound lie essentially in a plane . This planar structure may allow it to interact with other planar molecules or structures within cells, such as DNA or certain proteins. The saturated rings are substantially non-planar, which may influence its interactions .
Pharmacokinetics
It has a molecular weight of 208.2982 , and its phase change data suggest it has a relatively high sublimation enthalpy . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other chemicals or by physical conditions such as temperature and pressure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,6,7,8-Hexahydropyrene can be synthesized through the hydrogenation of pyrene. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas. The reaction conditions include temperatures ranging from 100°C to 200°C and pressures of 10-50 atmospheres .
Industrial Production Methods: The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,6,7,8-Hexahydropyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrene derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Further hydrogenation can lead to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with catalysts like Pd/C.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Hydroxypyrene, pyrenequinone.
Reduction: More saturated hydrocarbons like decahydropyrene.
Substitution: Halogenated pyrenes, nitropyrenes.
Scientific Research Applications
1,2,3,6,7,8-Hexahydropyrene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Comparison with Similar Compounds
- 4,5,9,10-Tetrahydropyrene
- 1,2,3,9,10,11-Hexahydropyrene
- Tetralin
- 9,10-Dihydrophenanthrene
Comparison: 1,2,3,6,7,8-Hexahydropyrene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. Compared to 4,5,9,10-Tetrahydropyrene, it has more hydrogen atoms, leading to different reactivity and stability. Its structure also differs from 1,2,3,9,10,11-Hexahydropyrene, which has hydrogen atoms added at different positions, resulting in varied chemical behavior .
Properties
IUPAC Name |
1,2,3,6,7,8-hexahydropyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAIEZXRGAOPKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C4C3=C(CCC4)C=C2)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169541 | |
Record name | 1,2,3,6,7,8-Hexahydropyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Aldrich MSDS] | |
Record name | 1,2,3,6,7,8-Hexahydropyrene | |
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CAS No. |
1732-13-4 | |
Record name | 1,2,3,6,7,8-Hexahydropyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1732-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2,3,6,7,8-Hexahydropyrene | |
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Record name | 1732-13-4 | |
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Record name | 1,2,3,6,7,8-Hexahydropyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6,7,8-hexahydropyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.510 | |
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Record name | 1,2,3,6,7,8-HEXAHYDROPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8B2RZG0YM | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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